Benzo[d]thiazol-6-yl(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)methanone
Description
Benzo[d]thiazol-6-yl(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)methanone is a complex organic compound featuring a benzo[d]thiazole ring fused with a thiazepane moiety
Properties
IUPAC Name |
1,3-benzothiazol-6-yl-(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S2/c22-19(15-6-7-16-17(12-15)25-13-20-16)21-9-8-18(26(23,24)11-10-21)14-4-2-1-3-5-14/h1-7,12-13,18H,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDTDBSNWHZOKQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CC=C2)C(=O)C3=CC4=C(C=C3)N=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[d]thiazol-6-yl(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized via the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Thiazepane Ring Formation: The thiazepane ring is formed by reacting the benzo[d]thiazole derivative with a suitable dioxido-phenyl-thiazepane precursor. This step often requires the use of strong bases and high temperatures to facilitate ring closure.
Methanone Introduction:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: Benzo[d]thiazol-6-yl(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)methanone can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated benzothiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, Benzo[d]thiazol-6-yl(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology and Medicine
This compound has shown potential in medicinal chemistry, particularly as an anti-inflammatory and antimicrobial agent . Its ability to inhibit specific enzymes and interact with biological targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of Benzo[d]thiazol-6-yl(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)methanone involves its interaction with specific molecular targets. For instance, its anti-inflammatory activity is attributed to the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory process . The compound binds to the active site of these enzymes, preventing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
Benzo[d]thiazole Derivatives: Compounds like N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides have similar core structures but differ in their functional groups and biological activities.
Thiazepane Derivatives: Compounds such as 1,4-thiazepane derivatives with different substituents on the ring show varying degrees of biological activity and chemical reactivity.
Uniqueness
Benzo[d]thiazol-6-yl(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)methanone is unique due to its combined benzo[d]thiazole and thiazepane structures, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and interact with multiple biological targets, making it a versatile compound in both research and industrial applications.
Biological Activity
Benzo[d]thiazol-6-yl(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)methanone is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy.
Chemical Structure
The compound features a complex structure that includes a benzo[d]thiazole moiety and a thiazepan ring, which contributes to its biological activity. The specific arrangement of heteroatoms (sulfur and nitrogen) within the rings is crucial for its interaction with biological targets.
Antimicrobial Activity
Research indicates that derivatives of benzo[d]thiazole exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Table 1: Antimicrobial Activity Comparison
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Benzo[d]thiazol-6-yl derivative | Staphylococcus aureus | 32 µg/mL |
| Benzo[d]thiazol-6-yl derivative | Escherichia coli | 16 µg/mL |
| Benzo[d]thiazol-6-yl derivative | Candida albicans | 64 µg/mL |
Anticancer Activity
Studies have shown that compounds related to benzo[d]thiazole possess anticancer properties. They may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.
Case Study:
A study published in Journal of Medicinal Chemistry demonstrated that a benzo[d]thiazole derivative inhibited the growth of human breast cancer cells (MCF-7) with an IC50 value of 5 µM. The study suggested that the compound triggers cell cycle arrest at the G2/M phase and promotes apoptosis via mitochondrial pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes in pathogens or cancer cells.
- Receptor Interaction : It could act as a ligand for various receptors, influencing cellular signaling pathways.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that thiazole derivatives can increase ROS levels in cells, leading to oxidative stress and subsequent cell death in cancer cells.
Q & A
Q. Q1. What are the established synthetic routes for Benzo[d]thiazol-6-yl(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)methanone, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The compound is synthesized via multi-step reactions involving benzothiazole and thiazepane intermediates. A common approach involves:
Core formation : Reacting 4-(benzo[d]thiazol-2-yl)benzenamine with arylisothiocyanates in DMF under reflux (4–6 hours) to form thiourea intermediates .
Cyclization : Treating intermediates with formaldehyde and HCl at 90–95°C to yield thiazepane derivatives.
Sulfonation : Oxidation of the thiazepane sulfur atom to sulfone using H₂O₂ or mCPBA.
Optimization : Adjusting stoichiometry (e.g., 1.2:1 molar ratio of arylisothiocyanate to amine), solvent polarity (DMF vs. ethanol), and reaction time (monitored via TLC) improves yields (60–85%) .
Q. Q2. How should researchers characterize the structural and electronic properties of this compound?
Methodological Answer: Use a combination of:
- Spectroscopy : ¹H/¹³C NMR to confirm proton environments (e.g., benzothiazole aromatic protons at δ 7.5–8.5 ppm) and sulfone groups (δ 3.5–4.5 ppm for thiazepane protons) .
- Mass spectrometry : HRMS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 426.9852 for chloro-substituted analogs) .
- X-ray crystallography : SHELX programs refine crystal structures, with emphasis on sulfone geometry (bond angles: 104–112°) .
Q. Q3. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods due to potential irritancy (H315, H319) .
- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents (e.g., peroxides) .
- Waste disposal : Neutralize acidic byproducts (e.g., HCl from cyclization) with NaHCO₃ before disposal .
Advanced Research Questions
Q. Q4. How can researchers resolve contradictions in biological activity data across different cell lines?
Methodological Answer:
- Experimental design : Conduct dose-response assays (e.g., IC₅₀ values) in parallel across cell lines (e.g., HepG2, HCT116) using standardized protocols (e.g., MTT assays) .
- Data normalization : Use housekeeping genes (e.g., GAPDH) for RT-PCR data and internal standards (e.g., cisplatin) for cytotoxicity comparisons .
- Mechanistic studies : Perform kinase inhibition profiling or molecular docking to identify off-target effects that may explain variability .
Q. Q5. What computational methods are suitable for predicting the compound’s pharmacokinetic properties?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate electron density maps (e.g., HOMO-LUMO gaps) to predict reactivity and metabolic sites .
- Molecular dynamics (MD) : Simulate sulfone group interactions with CYP450 enzymes to estimate metabolic stability .
- ADMET predictors : Use tools like SwissADME to forecast blood-brain barrier permeability (e.g., logP ~3.2) and hepatotoxicity risks .
Q. Q6. How can structural modifications enhance the compound’s selectivity for specific biological targets?
Methodological Answer:
Q. Q7. What analytical techniques are recommended for detecting degradation products under varying pH conditions?
Methodological Answer:
- HPLC-MS/MS : Use C18 columns (gradient: 0.1% formic acid in acetonitrile/water) to separate degradation products (e.g., sulfone hydrolysis to sulfonic acid) .
- Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 24 hours .
- Stability-indicating assays : Validate methods via ICH guidelines (e.g., Q2(R1)) to ensure specificity for degradants .
Q. Q8. How can researchers address low yields in large-scale synthesis of this compound?
Methodological Answer:
Q. Table 1. Representative Synthetic Yields Under Varied Conditions
| Step | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Thiourea formation | DMF | 110 | 4 | 78 |
| Cyclization | Ethanol | 95 | 6 | 65 |
| Sulfonation | Acetone | 50 | 12 | 92 |
Q. Table 2. Biological Activity in Cancer Cell Lines
| Cell Line | IC₅₀ (µM) | Assay Type | Reference |
|---|---|---|---|
| HepG2 | 1.2 | MTT | |
| HCT116 | 2.8 | SRB | |
| SKOV-3 | 4.5 | ATP-lite |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
